[(2,4-Dimethylphenyl)methyl](pentan-3-YL)amine
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Overview
Description
(2,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 2 and 4 positions, and the amine group is attached to a pentan-3-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the alkylation of 2,4-dimethylbenzylamine with a suitable alkyl halide, such as 3-bromopentane. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (2,4-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted amines or other functionalized derivatives.
Scientific Research Applications
(2,4-Dimethylphenyl)methylamine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2,4-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:
2,4-Dimethylphenylmethylamine: Lacks the pentan-3-yl chain, resulting in different chemical and biological properties.
Pentan-3-ylamine: Lacks the 2,4-dimethylphenyl group, leading to different reactivity and applications.
2,4-Dimethylphenethylamine:
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C14H23N/c1-5-14(6-2)15-10-13-8-7-11(3)9-12(13)4/h7-9,14-15H,5-6,10H2,1-4H3 |
InChI Key |
OASJXIWBLUMZBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
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